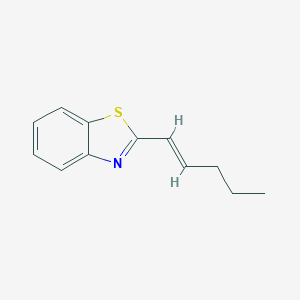
Benzothiazole, 2-(1E)-1-pentenyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-1-Pentenyl]benzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1-Pentenyl]benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the condensation reaction between 2-aminothiophenol and pentenal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of 2-[(E)-1-Pentenyl]benzothiazole can be achieved through a similar synthetic route but often involves optimization of reaction conditions to improve yield and purity. Catalysts such as Lewis acids or transition metal complexes may be used to enhance the reaction efficiency. Additionally, solvent selection and temperature control are crucial factors in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions: 2-[(E)-1-Pentenyl]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents, typically in the presence of a catalyst like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-[(E)-1-Pentenyl]benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of fluorescent probes for detecting metal ions and other analytes in environmental and biological samples.
作用機序
The mechanism of action of 2-[(E)-1-Pentenyl]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the benzothiazole ring.
類似化合物との比較
2-Phenylbenzothiazole: Known for its anticancer and antimicrobial properties.
2-Methylbenzothiazole: Used as a flavoring agent and in the synthesis of dyes and pharmaceuticals.
2-Aminobenzothiazole: A precursor for various benzothiazole derivatives with diverse biological activities.
Uniqueness of 2-[(E)-1-Pentenyl]benzothiazole: The unique feature of 2-[(E)-1-Pentenyl]benzothiazole lies in its pentenyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for developing new therapeutic agents and materials.
特性
CAS番号 |
171628-32-3 |
|---|---|
分子式 |
C12H13NS |
分子量 |
203.31 g/mol |
IUPAC名 |
2-[(E)-pent-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h4-9H,2-3H2,1H3/b9-4+ |
InChIキー |
HCXOYXBBLHDVOO-RUDMXATFSA-N |
SMILES |
CCCC=CC1=NC2=CC=CC=C2S1 |
異性体SMILES |
CCC/C=C/C1=NC2=CC=CC=C2S1 |
正規SMILES |
CCCC=CC1=NC2=CC=CC=C2S1 |
同義語 |
Benzothiazole, 2-(1E)-1-pentenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















